molecular formula C20H25N3O B5319662 2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE

2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE

Cat. No.: B5319662
M. Wt: 323.4 g/mol
InChI Key: IEAYWBRSQXOLAU-UHFFFAOYSA-N
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Description

2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is of particular interest due to its potential therapeutic applications and its role as a ligand for various receptors.

Properties

IUPAC Name

2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-17-7-5-6-8-18(17)15-22-11-13-23(14-12-22)16-20(24)21-19-9-3-2-4-10-19/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAYWBRSQXOLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution Reactions: The piperazine ring is then substituted with the 2-methylphenylmethyl group and the N-phenylacetamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and sulfonium salts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction of the acetamide group can yield the corresponding amine.

Scientific Research Applications

2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a key role in the contraction of smooth muscles in blood vessels and the lower urinary tract . By acting as an antagonist at these receptors, the compound can inhibit their activity, leading to relaxation of smooth muscles and a reduction in blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.

    Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.

Uniqueness

2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE is unique due to its specific structural features, which confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a promising candidate for further development as a therapeutic agent .

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